Cas no 1805596-55-7 (Methyl 6-amino-5-phenylpicolinate)

Methyl 6-amino-5-phenylpicolinate 化学的及び物理的性質
名前と識別子
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- Methyl 6-amino-5-phenylpicolinate
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- インチ: 1S/C13H12N2O2/c1-17-13(16)11-8-7-10(12(14)15-11)9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,15)
- InChIKey: FUWHMLFQEAIECE-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=C(C(N)=N1)C1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 264
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 65.2
Methyl 6-amino-5-phenylpicolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029014370-1g |
Methyl 6-amino-5-phenylpicolinate |
1805596-55-7 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
Alichem | A029014370-250mg |
Methyl 6-amino-5-phenylpicolinate |
1805596-55-7 | 95% | 250mg |
$1,048.60 | 2022-04-01 |
Methyl 6-amino-5-phenylpicolinate 関連文献
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Methyl 6-amino-5-phenylpicolinateに関する追加情報
Methyl 6-amino-5-phenylpicolinate (CAS No. 1805596-55-7): A Versatile Building Block in Pharmaceutical and Chemical Synthesis
Methyl 6-amino-5-phenylpicolinate (CAS No. 1805596-55-7) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical and chemical synthesis. This compound, with its unique picolinate core structure and functional groups, serves as a crucial intermediate in the development of various bioactive molecules and specialty chemicals.
The molecular structure of Methyl 6-amino-5-phenylpicolinate combines an aromatic phenyl group with an amino-substituted picolinic acid ester, creating a scaffold that offers multiple sites for further chemical modifications. This characteristic makes it particularly useful in medicinal chemistry, where researchers are constantly searching for novel heterocyclic compounds with potential therapeutic applications.
Recent trends in drug discovery have shown increased interest in nitrogen-containing heterocycles, and Methyl 6-amino-5-phenylpicolinate fits perfectly into this category. Pharmaceutical companies and research institutions are exploring its potential as a building block for kinase inhibitors, which represent one of the most important classes of targeted therapies in modern medicine. The compound's ability to coordinate with metal ions also makes it interesting for developing metal-organic frameworks (MOFs) and catalysts.
In the field of agrochemical research, derivatives of Methyl 6-amino-5-phenylpicolinate are being investigated for their potential as plant growth regulators or pest control agents. The compound's structural features allow for the creation of molecules that can interact with specific biological targets in plants or pests, while maintaining favorable environmental profiles.
The synthesis of Methyl 6-amino-5-phenylpicolinate typically involves multi-step organic reactions starting from commercially available picolinic acid derivatives. Modern synthetic approaches focus on improving yield and purity while reducing environmental impact, aligning with the growing demand for green chemistry principles in industrial production. Researchers are particularly interested in developing more efficient catalytic systems for its preparation.
Analytical characterization of Methyl 6-amino-5-phenylpicolinate employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications, where even minor impurities can significantly affect biological activity or safety profiles.
The global market for specialty chemical intermediates like Methyl 6-amino-5-phenylpicolinate has been growing steadily, driven by increasing R&D investments in the pharmaceutical sector. Asia-Pacific regions, particularly China and India, have emerged as major production hubs due to their advanced chemical manufacturing capabilities and cost advantages. However, European and North American companies continue to lead in high-value applications and patent-protected derivatives.
Storage and handling of Methyl 6-amino-5-phenylpicolinate require standard laboratory precautions for organic compounds. It should be kept in a cool, dry place away from strong oxidizing agents. While not classified as hazardous under normal conditions, proper personal protective equipment is recommended when working with this chemical to prevent potential irritation.
Future research directions for Methyl 6-amino-5-phenylpicolinate include exploring its potential in bioconjugation chemistry for drug delivery systems and investigating its use in creating novel fluorescent probes for biological imaging. The compound's versatility ensures it will remain an important tool for chemists working across multiple disciplines, from drug discovery to materials science.
For researchers and manufacturers interested in Methyl 6-amino-5-phenylpicolinate, several suppliers offer the compound in various quantities and purity grades. When sourcing this material, it's important to verify the supplier's quality control processes and analytical data to ensure the product meets specific research or production requirements.
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